Cas no 1334512-40-1 ((r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride)

(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a trifluoromethylphenyl substituent. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrrolidine scaffold offers conformational rigidity, making it valuable in drug design. The hydrochloride salt improves solubility for synthetic applications. Its enantiomeric purity (R-configuration) is critical for stereoselective synthesis, particularly in developing receptor-targeted compounds. This intermediate is commonly utilized in medicinal chemistry for exploring structure-activity relationships, especially in central nervous system (CNS) and enzyme inhibition studies. Proper handling under inert conditions is recommended due to its sensitivity.
(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride structure
1334512-40-1 structure
Product Name:(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
CAS No:1334512-40-1
MF:C11H13ClF3N
MW:251.675832509995
CID:4823259
Update Time:2025-06-08

(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (r)-3-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride
    • (R)-3-(4-(TRIFLUOROMETHYL)PHENYL)PYRROLIDINE HCL
    • (r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
    • Inchi: 1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9;/h1-4,9,15H,5-7H2;1H/t9-;/m0./s1
    • InChI Key: SZXUAAODEDSBMB-FVGYRXGTSA-N
    • SMILES: Cl.FC(C1C=CC(=CC=1)[C@@H]1CNCC1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Topological Polar Surface Area: 12

(r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride Pricemore >>

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Additional information on (r)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Latest Research Advances on (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride (CAS: 1334512-40-1)

(R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1334512-40-1) is a chiral pyrrolidine derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications as a key intermediate or active pharmaceutical ingredient (API). Recent studies have focused on its synthesis, pharmacological properties, and therapeutic potential, particularly in central nervous system (CNS) disorders and other disease areas.

A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride using novel chiral catalysts, achieving an enantiomeric excess (ee) of over 99%. The research team employed a combination of computational modeling and experimental validation to optimize the reaction conditions, significantly improving yield and purity compared to previous methods. This advancement is particularly relevant for scale-up production in pharmaceutical manufacturing.

Pharmacological investigations have revealed that this compound demonstrates high affinity for specific neurotransmitter receptors. In vitro studies using radioligand binding assays showed potent activity at dopamine D2 and serotonin 5-HT1A receptors, suggesting potential applications in psychiatric disorders. Molecular docking simulations further elucidated the binding interactions, providing insights for structure-activity relationship (SAR) optimization.

Recent preclinical studies have evaluated the compound's pharmacokinetic profile and blood-brain barrier penetration. A 2024 publication in ACS Chemical Neuroscience reported favorable brain-to-plasma ratios in rodent models, along with acceptable metabolic stability in human liver microsome assays. These findings support further development of this compound as a CNS-targeting therapeutic agent.

Emerging applications in pain management have also been investigated. Research presented at the 2023 American Chemical Society national meeting demonstrated that derivatives of (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride exhibit promising activity as μ-opioid receptor modulators with reduced side effect profiles compared to traditional opioids, potentially addressing the current opioid crisis.

The compound's trifluoromethyl group has been identified as a key structural feature contributing to its metabolic stability and binding affinity. Recent structure-property relationship studies have quantified the impact of this moiety on lipophilicity and membrane permeability, providing valuable data for medicinal chemistry optimization.

Ongoing clinical research is exploring the therapeutic potential of this compound in neurodegenerative diseases. Preliminary results from phase I clinical trials of a related compound suggest good tolerability and pharmacokinetic properties in human subjects, though further studies are needed to establish efficacy.

From a commercial perspective, the global market for (R)-3-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is expected to grow significantly in the coming years, driven by increasing demand for chiral intermediates in pharmaceutical synthesis. Several contract research organizations have recently added this compound to their catalogues, reflecting its growing importance in drug discovery pipelines.

Future research directions include exploring novel synthetic routes to improve cost-effectiveness, investigating additional therapeutic indications, and developing prodrug formulations to enhance bioavailability. The compound's versatile structure makes it a promising scaffold for the development of new chemical entities across multiple therapeutic areas.

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